InhA-IN-3

InhA Inhibition Enzyme Assay Antitubercular Drug Discovery

Researchers studying INH-resistant Mtb need a direct InhA inhibitor that bypasses KatG-dependent prodrug activation-a mechanism frequently lost in drug-resistant strains. InhA-IN-3 (TU12) binds InhA directly (IC₅₀ 17.7 μM; 72% inhibition at 0.05 mM), enabling clean enzyme kinetics and resistance mechanism studies without activation artifacts. • Direct InhA inhibitor-KatG-independent mechanism; MIC 0.78±0.59 μg/mL vs Mtb • Thiourea scaffold distinct from diaryl ether and pyrrolidine-based inhibitors • SAR benchmark for 2-chlorobenzyl/4-nitrophenyl chemotype series • ≥98% purity; shipped ambient; powder stable at -20°C for 3 years

Molecular Formula C14H12ClN3O2S
Molecular Weight 321.8 g/mol
Cat. No. B2456271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInhA-IN-3
Molecular FormulaC14H12ClN3O2S
Molecular Weight321.8 g/mol
Structural Identifiers
InChIInChI=1S/C14H12ClN3O2S/c15-13-4-2-1-3-10(13)9-16-14(21)17-11-5-7-12(8-6-11)18(19)20/h1-8H,9H2,(H2,16,17,21)
InChIKeyGFPSYJINFZDBPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

InhA-IN-3: A Thiourea-Based InhA Inhibitor for Mycobacterium Tuberculosis Research


InhA-IN-3 (also known as Compound TU12 or TU13) is a thiourea-based derivative and a direct inhibitor of the Mycobacterium tuberculosis (Mtb) enoyl-acyl carrier protein (ACP) reductase (InhA) enzyme . InhA is a validated and essential enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is crucial for the synthesis of mycolic acids, key components of the Mtb cell wall [1]. InhA-IN-3 is a small molecule with the chemical formula C14H12ClN3O2S and a molecular weight of 321.78 g/mol . It functions by directly binding to the InhA enzyme, thereby disrupting the fatty acid biosynthesis pathway and inhibiting bacterial growth. This compound is distinct from first-line antitubercular prodrugs like isoniazid (INH), which requires activation by the bacterial catalase-peroxidase enzyme KatG before it can inhibit InhA, a mechanism frequently bypassed by drug-resistant strains [1].

Why InhA-IN-3 is Not a Generic Substitute for Other InhA Inhibitors


Direct substitution between InhA inhibitors is scientifically invalid due to their distinct mechanisms of action and biochemical potency. InhA-IN-3 is a direct enzyme inhibitor, a feature that distinguishes it from prodrugs like isoniazid (INH), whose efficacy depends on bacterial activation and is therefore compromised by common KatG mutations [1]. Furthermore, even within the class of direct inhibitors, the chemical scaffold of InhA-IN-3—a thiourea core—is structurally distinct from the diaryl ether backbone of triclosan or the pyrrolidine-based inhibitors. These structural differences lead to unique binding interactions within the InhA active site [2]. Consequently, potency and activity can vary widely between structurally similar molecules. For instance, a close analog, 1-(2-bromobenzyl)-3-(4-nitrophenyl)thiourea, differs only by a halogen substitution on the benzyl ring (bromine vs. chlorine) but exhibits a measurably different level of enzyme inhibition at an identical concentration [2]. Therefore, selecting a specific compound like InhA-IN-3 for research must be based on its own quantitative performance metrics rather than relying on the assumption that all InhA inhibitors are interchangeable.

Quantitative Differentiation of InhA-IN-3 Against Comparator Compounds


InhA Enzyme Inhibition Potency Compared to InhA-IN-4 and Triclosan

InhA-IN-3 demonstrates direct inhibition of the InhA enzyme with a reported IC50 of 17.7 μM . This places it in an intermediate potency range among direct InhA inhibitors. It is slightly less potent than its structural analog InhA-IN-4 (TU14), which has an IC50 of 15.6 μM, representing a 1.1-fold difference in potency that may be relevant for specific research applications . In contrast, InhA-IN-3 is 16-fold less potent than triclosan, a well-characterized InhA inhibitor with a reported IC50 of 1.1 μM (1100 nM) [1]. This significant difference in potency underscores the impact of distinct chemical scaffolds (thiourea vs. diaryl ether) on target binding affinity.

InhA Inhibition Enzyme Assay Antitubercular Drug Discovery

Antimycobacterial Activity of InhA-IN-3 Against Mtb H37Rv

InhA-IN-3 exhibits antitubercular activity against Mycobacterium tuberculosis with a reported Minimum Inhibitory Concentration (MIC) of 0.78 ± 0.59 μg/mL [1]. This activity is consistent with the level of enzyme inhibition observed. However, this MIC is 9.75-fold higher (less potent) than that of the first-line drug isoniazid (INH), which has a reported MIC of 0.08 μg/mL against the same Mtb H37Rv reference strain [2]. This difference highlights the therapeutic advantage of INH's prodrug mechanism, which leads to a more potent cellular effect, but also underscores why a direct inhibitor like InhA-IN-3 is a valuable research tool for studying INH resistance mechanisms that bypass KatG activation.

Antitubercular Activity MIC Mtb H37Rv

Target Engagement Profile and Structure-Activity Relationship (SAR) Insights

At a concentration of 0.05 mM (50 μM), InhA-IN-3 (1-(2-chlorobenzyl)-3-(4-nitrophenyl)thiourea) inhibits the InhA enzyme by 72% [1]. This provides a direct measure of target engagement at a specific concentration, which is more informative than an IC50 value alone for assessing compound behavior in biochemical assays. A direct comparator from the same study, 1-(2-bromobenzyl)-3-(4-nitrophenyl)thiourea, which differs only by the substitution of a bromine atom for a chlorine atom on the benzyl ring, exhibits 78% inhibition at the same concentration [1]. This 6% difference in inhibition at a fixed concentration demonstrates a subtle but quantifiable structure-activity relationship (SAR), where the larger and more polarizable bromine atom appears to slightly enhance enzyme binding compared to chlorine. Furthermore, the importance of the nitro group is highlighted by the fact that its removal results in a dramatic loss of activity; 1-(2-chlorobenzyl)-3-phenylthiourea shows only 31% inhibition under identical conditions [1].

Target Engagement SAR Thiourea Derivatives

Recommended Research Applications for InhA-IN-3


Probing InhA Target Engagement in Mtb Cell-Free Systems

The confirmed InhA inhibition data (IC50 of 17.7 μM and 72% inhibition at 0.05 mM) makes InhA-IN-3 a reliable tool for biochemical assays aimed at studying InhA enzyme kinetics or validating the direct target engagement of novel compounds. Its direct mechanism of action, unlike the prodrug isoniazid, allows for clean interpretation of results in cell-free systems, such as enzyme inhibition assays or thermal shift assays, without the need for bacterial activation systems [1].

Validating a Chemical Series in Medicinal Chemistry SAR Studies

InhA-IN-3 serves as a critical benchmark compound in structure-activity relationship (SAR) studies focused on the thiourea chemotype for InhA inhibition. As demonstrated by the quantitative comparison with its bromo- and des-nitro analogs, InhA-IN-3 provides a specific data point within a chemical series that links the 2-chlorobenzyl and 4-nitrophenyl moieties to a defined level of enzyme inhibition. Researchers developing new analogs can use InhA-IN-3 as a control to contextualize the potency and target engagement of their novel derivatives within this established chemical space [2].

Mechanistic Studies on Isoniazid (INH) Resistance

Because InhA-IN-3 bypasses the KatG-dependent activation step required for isoniazid (INH) activity, it is a powerful tool for studying INH resistance mechanisms. Researchers can use InhA-IN-3 as a control to confirm that a resistant phenotype is due to a KatG mutation rather than an alteration of the InhA target itself. If a strain is resistant to INH but remains susceptible to InhA-IN-3, it provides strong evidence for a prodrug activation defect, thereby pinpointing the molecular mechanism of resistance [1].

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